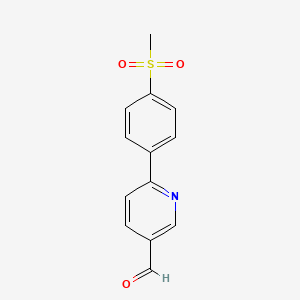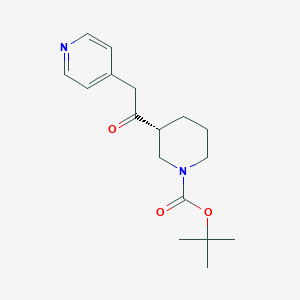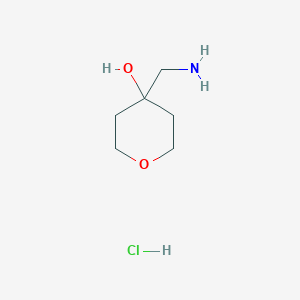![molecular formula C24H18BrN B1374979 N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine CAS No. 503299-24-9](/img/structure/B1374979.png)
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine” is a complex organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The compound has a molecular weight of 233.10 . It is also known as 4-Bromobiphenyl .
Synthesis Analysis
The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . In one study, a variety of imine derivatives were synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the linear formula C6H5C6H4Br . The compound is also known as 4-Bromobiphenyl .
Chemical Reactions Analysis
The compound can react with oxidizing materials . It has been reported that 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Physical And Chemical Properties Analysis
The compound is a solid and has a boiling point of 310 °C and a melting point of 82-86 °C . It is insoluble in water . It is also soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine derivatives have been synthesized and evaluated for their biological activities. These compounds demonstrate potential as trypanocide agents, with relatively low acute toxicities. Their effectiveness against Trypanosoma cruzi and their inhibitory effects on the growth of Escherichia coli have been studied (Conti et al., 1996).
Synthetic Routes and Transformations
- Research on the synthesis of similar compounds, including 4-bromo-1,1':4',1"-terphenyl, has been conducted. These studies provide insights into the possible synthetic routes and the transformations involved in creating structurally related compounds (Chukhajian et al., 2020).
In Vitro Toxicity Evaluation
- The in vitro toxicity of N,N-dimethyl-2-propen-1-amines isomers, which include compounds similar to N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, has been evaluated. This includes assessing their trypanocidal activities and measuring various toxicity endpoints in cell cultures (Oliveira et al., 1999).
Electromediated Synthesis
- Tris(4-bromophenyl)amine, a related compound, has been used as an effective electron transfer mediator for the indirect oxidation of amines. This research highlights the potential applications of these compounds in synthetic chemistry (Pletcher & Zappi, 1989).
Antimycobacterial Activities
- Derivatives of 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amine have been synthesized and tested for their antimycobacterial activities. These studies provide insights into the potential use of these compounds in combating Mycobacterium infections (de Souza et al., 2002).
Optoelectronic Device Synthesis
- N,N-Diarylthiophen-2-amine units, which are structurally related to N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, are of great interest for the synthesis of optoelectronic devices. This highlights the relevance of such compounds in the development of new technological materials (Chmovzh & Rakitin, 2021).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N,4-diphenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFEVPHXYRVDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)



![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)


